

Theoretical Scrutiny of Fulminic Acid's Elusive Geometry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulminic acid*

Cat. No.: *B1210680*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fulminic acid (HCNO) presents a significant challenge to theoretical and computational chemistry due to its remarkably flat H-C-N bending potential. This technical guide provides an in-depth analysis of the theoretical models applied to elucidate the geometry of this enigmatic molecule. The subtle interplay of electron correlation and basis set effects leads to conflicting predictions of a linear versus a bent equilibrium structure, a phenomenon that has become a critical test for the accuracy of modern quantum chemical methods. This document summarizes key quantitative data from high-level ab initio and Density Functional Theory (DFT) calculations, details the experimental protocols used for its structural determination, and provides visualizations of the theoretical landscape.

The Challenge of a Quasilinear Molecule

The central question in the theoretical modeling of **fulminic acid** is the nature of its H-C-N bond angle. Early experimental work suggested a linear geometry, but subsequent high-resolution spectroscopic studies and advanced computational models have revealed a more complex picture. The molecule is now understood to be "quasilinear," with a very shallow potential energy surface for the H-C-N bending mode.^{[1][2][3][4]} This characteristic makes the calculated geometry exquisitely sensitive to the level of theory and basis set employed.

Theoretical Models and Geometric Predictions

A variety of theoretical models have been applied to predict the equilibrium geometry of **fulminic acid**. These range from various DFT functionals to sophisticated wave function-based ab initio methods. The performance of these models has been a subject of intense investigation, with different approaches yielding contradictory results.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Density Functional Theory (DFT)

Exhaustive studies utilizing a vast array of DFT functionals have shown a bewildering lack of consensus on the geometry of **fulminic acid**.[\[1\]](#)[\[6\]](#)[\[7\]](#) The predicted H-C-N angle is highly dependent on the specific functional used, with some predicting a linear structure and others a bent one. This inconsistency across the "DFT ladder" highlights the difficulty that current functionals have in accurately describing the delicate electronic structure of HCNO.[\[1\]](#)[\[6\]](#)[\[7\]](#) For instance, a 2022 study using the B3LYP-D3/def2-TZVP level of theory calculated a near-linear H-C-N angle of 178.8°.[\[8\]](#) In contrast, other functionals within the same family can predict a truly linear or more significantly bent structure.

High-Level Ab Initio Methods

To resolve the ambiguity of DFT predictions, researchers have employed highly accurate, albeit computationally expensive, ab initio methods. These approaches, particularly the coupled-cluster (CC) family of methods, provide a more systematic path toward the exact solution of the electronic Schrödinger equation.

Focal point analyses (FPA) employing coupled-cluster methods with extensive electron correlation, such as CCSDT(Q) and CCSDTQ(P), and extrapolations to the complete basis set (CBS) limit have provided the most definitive theoretical insights to date.[\[2\]](#)[\[3\]](#) These studies have shown that the inclusion of core electron correlation, scalar relativistic effects, and diagonal Born-Oppenheimer corrections are all crucial in determining the final geometry.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The predictions from these high-level calculations are remarkably sensitive. For example, at the all-electron (AE) CCSD(T)/CBS level, **fulminic acid** is predicted to be linear.[\[2\]](#)[\[3\]](#)[\[4\]](#) However, including higher-order electron correlation through AE-CCSDT(Q)/CBS computations results in a bent equilibrium structure with an H-C-N angle of 173.9°.[\[2\]](#)[\[3\]](#)[\[4\]](#) Pushing the level of theory even further to AE-CCSDTQ(P)/CBS once again predicts a linear geometry.[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key geometric and vibrational frequency data for **fulminic acid** as predicted by various high-level theoretical models and determined by experiment.

Table 1: Predicted H-C-N Bond Angle and H-C-N Bending Frequency (ω_5) of **Fulminic Acid**

Method	H-C-N Angle (°)	ω_5 (cm ⁻¹)	Outcome
AE-CCSD(T)/CBS	180.0	120	Linear
AE-CCSDT(Q)/CBS	173.9	51i	Bent
AE-CCSDTQ(P)/CBS	180.0	45	Linear
AE-CCSDTQ(P)/CBS + MVD1 + DBOC	180.0	32	Linear

Note: An imaginary frequency (indicated by 'i') at a linear geometry confirms that it is a transition state, and the true minimum is bent.[2][3][4] MVD1 refers to scalar relativistic effects, and DBOC refers to diagonal Born-Oppenheimer corrections.[2][3][4]

Table 2: Experimentally Determined and Theoretically Predicted Bond Lengths of **Fulminic Acid** (Å)

Bond	Experimental (Microwave Spectroscopy)
C-H	1.027(1)
C-N	1.161(15)
N-O	1.207(15)

Experimental Protocols

Microwave Spectroscopy

The experimental geometry of gaseous **fulminic acid** was determined using microwave spectroscopy.[9] This technique measures the rotational transitions of molecules in the gas phase.

Methodology:

- Sample Preparation: A pure sample of gaseous **fulminic acid** is prepared. Historically, this was a significant challenge, but methods were developed for its successful isolation in 1966. [\[1\]](#)
- Microwave Irradiation: The gas sample is irradiated with microwave radiation of varying frequencies.
- Absorption Detection: At specific frequencies corresponding to the rotational transitions of the HCNO molecule, the radiation is absorbed. These absorption frequencies are detected and recorded.
- Spectral Analysis: The rotational spectrum is analyzed to determine the moments of inertia of the molecule.
- Structure Determination: From the moments of inertia of the parent molecule and its isotopically substituted analogues, the precise bond lengths and angles can be derived.

Visualizing the Theoretical Landscape

The following diagrams illustrate the relationships between the theoretical models and the challenge of predicting **fulminic acid**'s geometry.

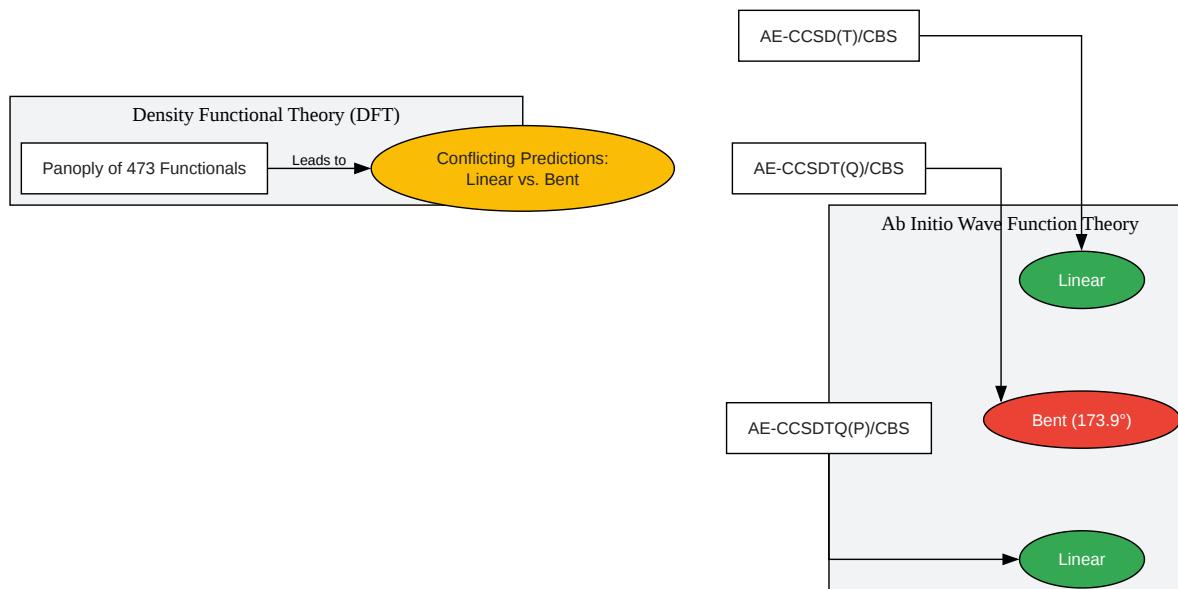


Figure 1: Divergent Predictions of Fulminic Acid Geometry

[Click to download full resolution via product page](#)

Caption: Divergent predictions from DFT and high-level ab initio methods.

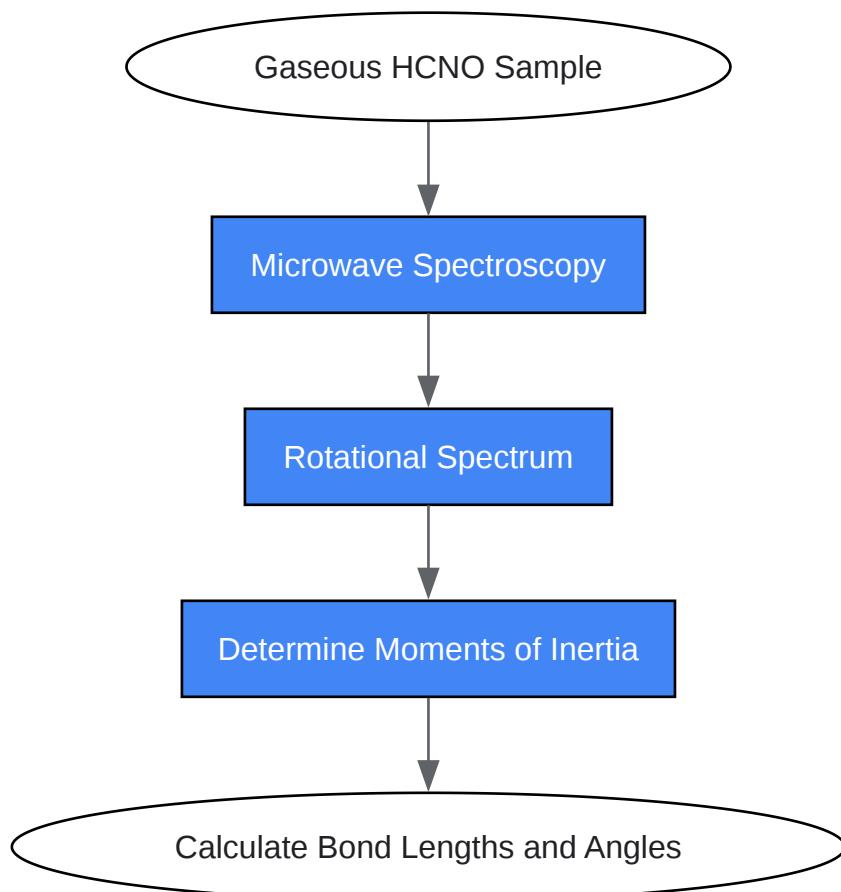


Figure 2: Workflow for Experimental Structure Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the geometry of **fulminic acid**.

Conclusion

The geometry of **fulminic acid** remains a subtle and challenging problem for theoretical chemistry. While a consensus is emerging from the highest levels of ab initio theory that the molecule is fundamentally linear, its exceptionally low bending frequency makes it behave as a "quasilinear" species. The dramatic failure of a wide range of DFT functionals to consistently predict its structure serves as a cautionary tale and a driving force for the development of more robust theoretical models. For researchers in drug development and related fields, the case of **fulminic acid** underscores the importance of employing and critically evaluating high-level computational methods when dealing with molecules exhibiting unusual electronic structures and potential energy surfaces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. Fulminic acid: a quasibent spectacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Fulminic acid: a quasibent spectacle - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02700K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tests of the DFT Ladder for the Fulminic Acid Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tests of the DFT Ladder for the Fulminic Acid Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulminic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Theoretical Scrutiny of Fulminic Acid's Elusive Geometry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210680#theoretical-models-of-fulminic-acid-geometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com